N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide, also known as CCT251545, is a small molecule inhibitor that has shown potential as a therapeutic agent in cancer treatment. It is a member of the benzothiazole family of compounds and works by inhibiting the activity of a protein called Mps1 kinase. Mps1 kinase is involved in the regulation of cell division and is often overexpressed in cancer cells, making it a promising target for cancer therapy.
Aplicaciones Científicas De Investigación
Antimicrobial and Antitumor Properties
Research has identified compounds structurally related to N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide showing significant antimicrobial and antitumor activities. Specifically, pyridine thiazole derivatives have been synthesized, demonstrating increased biological activity in metal complexes compared to free ligands. These complexes showed specificity towards certain bacteria and cancer cell lines, suggesting potential as new bioactive materials with novel properties (Zou Xun-Zhong et al., 2020).
Anticancer Activities
Another study focused on the synthesis of pyridine-dicarboxamide-cyclohexanone derivatives, revealing their significant anticancer activities across multiple cancer cell lines. Among these compounds, specific derivatives exhibited high potency against colorectal and liver cancer cells, surpassing the efficacy of cisplatin, a commonly used chemotherapy drug (A. Al-Majid et al., 2019).
Synthetic Applications and Biological Activities
The versatility of this compound and related compounds is further demonstrated in their use in synthesizing a wide range of heterocyclic compounds. These synthetic applications have led to the discovery of compounds with potential antiviral, analeptic, anti-inflammatory, and antipyretic activities, showcasing the broad potential of these chemicals in drug discovery and development (V. Dotsenko et al., 2019).
Inhibition of Kinase Activity
Substituted benzamides, related to this compound, have been identified as potent and selective inhibitors of the vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. These compounds have shown to inhibit kinase activity in a competitive manner with ATP, indicating their potential for therapeutic applications in inhibiting angiogenesis (R. Borzilleri et al., 2006).
Propiedades
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3OS/c21-16-9-4-10-17-18(16)23-20(26-17)24(13-14-6-5-11-22-12-14)19(25)15-7-2-1-3-8-15/h4-6,9-12,15H,1-3,7-8,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWRCJZMUFQVWMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.